molecular formula C19H20N4O B2468351 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904814-64-8

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2468351
CAS No.: 904814-64-8
M. Wt: 320.396
InChI Key: HPVNTJJVDRBBTB-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethylphenyl group, a methyl group, and a methylphenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

  • Synthetic Route:

      Step 1: Synthesis of the azide precursor: The azide precursor can be synthesized by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

      Step 2: Synthesis of the alkyne precursor: The alkyne precursor can be synthesized by reacting 2-methylphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.

      Step 3: Cycloaddition reaction: The azide and alkyne precursors are then subjected to the Huisgen 1,3-dipolar cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.

      Step 4: Carboxamide formation: The resulting triazole intermediate is then reacted with methyl isocyanate to form the final product, this compound.

  • Industrial Production Methods:

    • The industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.
  • Substitution:

    • The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
  • Major Products:

    • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield amine or alcohol derivatives.

Scientific Research Applications

  • Chemistry:

    • The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring serves as a versatile scaffold for the development of new chemical entities with diverse functionalities.
  • Biology:

    • In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Triazole derivatives are known to interact with various biological targets, making them valuable tools for studying biochemical pathways.
  • Medicine:

    • The compound has shown promise as a potential therapeutic agent. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential use in the treatment of infectious diseases and cancer.
  • Industry:

    • In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure makes it a valuable precursor for the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or block the binding of ligands to receptors.
  • Pathways Involved:

    • The compound’s effects on cellular pathways depend on its specific interactions with molecular targets. It may influence signaling pathways, gene expression, or cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

  • 1-(4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-5-methyl-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-5-methyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Uniqueness:

    • The unique combination of functional groups in 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide imparts distinct chemical and biological properties. Its specific substitution pattern on the triazole ring may result in different interactions with molecular targets, leading to unique biological activities.
  • Properties

    IUPAC Name

    1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20N4O/c1-4-15-9-11-16(12-10-15)23-14(3)18(21-22-23)19(24)20-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,20,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HPVNTJJVDRBBTB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    320.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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